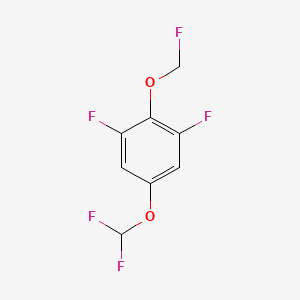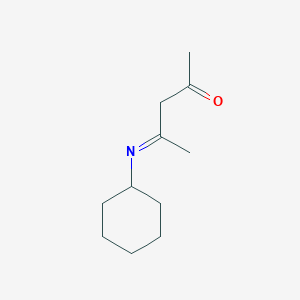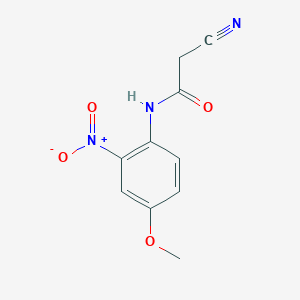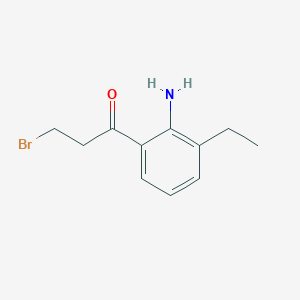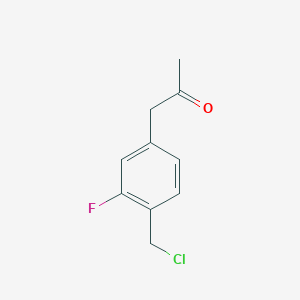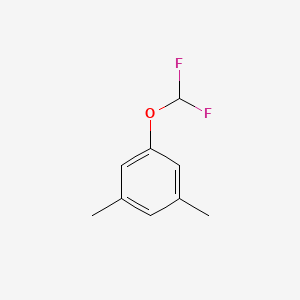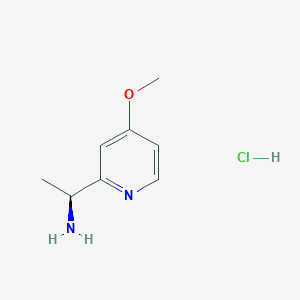
(S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride is a chemical compound with a molecular formula of C7H12ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 4-methoxypyridine with an appropriate amine under controlled conditions. One common method involves the use of a reducing agent to facilitate the formation of the desired amine derivative. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
(S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce more saturated amine derivatives.
科学的研究の応用
(S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methylpyridine:
4-Methoxypyridine: This compound is similar but does not have the ethanamine group attached.
Uniqueness
(S)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride is unique due to the presence of both the methoxy and ethanamine groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H13ClN2O |
|---|---|
分子量 |
188.65 g/mol |
IUPAC名 |
(1S)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-5-7(11-2)3-4-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1 |
InChIキー |
HTADTABQDMPCKN-RGMNGODLSA-N |
異性体SMILES |
C[C@@H](C1=NC=CC(=C1)OC)N.Cl |
正規SMILES |
CC(C1=NC=CC(=C1)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


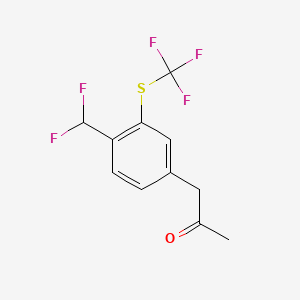
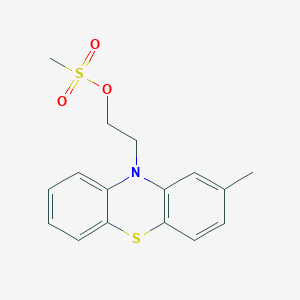

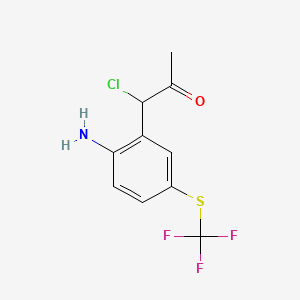
![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)

